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molecular formula C5H4N2O3 B131955 4-Nitropyridine N-oxide CAS No. 1124-33-0

4-Nitropyridine N-oxide

Cat. No. B131955
M. Wt: 140.1 g/mol
InChI Key: RXKNNAKAVAHBNK-UHFFFAOYSA-N
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Patent
US07732456B2

Procedure details

To a DMF suspension (200 mL) of sodium hydride (60% oilyness, 7.50 g, 0.188 mmol), benzyl alcohol (20.3 mL) was added under cooling with ice, and stirred for an hour at room temperature. Then 4-nitropyridine 1-oxide (25.5 g, 182 mmols) was added little by little under stirring, followed by an hour's stirring at room temperature. The solvent was concentrated under reduced pressure and chloroform (1 L) was added to the resulting residue. The insoluble matter was filtered using Celite (100 g). The filtrate was concentrated and to which acetone was added to provide the title compound (24.8 g, 69%).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+]([C:14]1[CH:19]=[CH:18][N+:17]([O-:20])=[CH:16][CH:15]=1)([O-])=O>CN(C=O)C>[CH2:3]([O:10][C:14]1[CH:19]=[CH:18][N+:17]([O-:20])=[CH:16][CH:15]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=[N+](C=C1)[O-]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
followed by an hour
STIRRING
Type
STIRRING
Details
's stirring at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure and chloroform (1 L)
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated and to which acetone
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=[N+](C=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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